Cyclopentene
Overview
Description
Cyclopentene is a simple organic compound known as a cycloalkene . It possesses the molecular formula C5H8 and can be represented by a five-membered ring structure with a single double bond . It is a clear, colorless liquid at room temperature and pressure, characterized by a sharp, sweet smell .
Synthesis Analysis
Cyclopentene is commercially produced by the cracking of petroleum . It can also be synthesized in the laboratory through the dehydration of cyclopentanol, a reaction that involves the removal of a water molecule . A strong acid, typically sulfuric acid, is used as the dehydrating agent in this process . Another synthesis method involves the addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .
Molecular Structure Analysis
The molecular weight of cyclopentene is approximately 68.12 g/mol . Its carbon atoms adopt a planar geometry, and its double bond follows the rules of cis-trans isomerism .
Chemical Reactions Analysis
Cyclopentene may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release hydrogen gas . In addition, it can undergo addition and ring-opening reactions .
Physical And Chemical Properties Analysis
Cyclopentene has a boiling point of 44 °C and a melting point of -135 °C . It’s soluble in alcohol, ether, and acetone but has limited solubility in water . The compound is flammable and can form explosive mixtures with air .
Scientific Research Applications
Spice Production and Electronic Industry Solvent : Cyclopentanone, a derivative of Cyclopentene, is utilized in the production of spice-methyl dihydrojasmonate and as a solvent in the electronic industry (Sinopec Shanghai, 2011).
Coupling Reactions in Chemical Synthesis : Cyclopentene serves as an ideal substrate for coupling reactions with (Lig) nickel(O) systems, facilitating the preparation of selective series of cyclopentane- and cyclopentenecarboxylic acids (Hoberg et al., 1991).
Synthesis of Molecular Scaffolds : It plays a significant role in the construction of cyclopentenes and indenes, important structural scaffolds in synthetic, medical, and material chemistry (Zhou et al., 2021).
Fine Chemical Industry : Cyclopentenones, closely related to Cyclopentene, are crucial for the fine chemical industry, including in agrochemicals, perfumes, and pharmaceuticals (Dohgane et al., 1983).
Therapeutic Potential : Cyclopentenone prostaglandins, derivatives of Cyclopentene, exhibit potent anti-inflammatory, anti-neoplastic, and anti-viral activities, suggesting potential as therapeutic agents (Straus & Glass, 2001).
Synthesis Methods : Various methods for Cyclopentene synthesis include pyrolysis of adipic acid, N2O direct oxidation, cyclopentene hydration, and oxidation with Waker-type catalysts (Qu Zhenping, 2008).
Geochemistry : Cyclopentanone and 2-cyclopenten-1-one are major products in the hydrous pyrolysis of immature organic-rich shales, indicating their relevance in geochemical processes (Jiang et al., 2018).
NMR Spectroscopy Applications : NMR spectroscopy has been applied to study mono-, di-, and tri-hydroxy derivatives of cyclopentane and cyclopentene, aiding in understanding their chemical properties (Cocu et al., 1970).
Electrochemical Synthesis : Electrochemical mediator-induced intermolecular selective annulation is used for synthesizing decorated cyclopentenes and cyclopentanes, demonstrating its utility in chemical synthesis (Guan et al., 2022).
Safety And Hazards
Cyclopentene is flammable and necessitates careful storage and handling procedures to avoid fire or explosion risks . Exposure to cyclopentene may lead to health complications. Inhalation of cyclopentene vapors can cause respiratory irritation . Prolonged exposure may lead to more serious health effects such as dizziness, headache, and, in severe cases, unconsciousness . Direct contact can result in skin and eye irritation, and long-term exposure may cause dermatitis .
properties
IUPAC Name |
cyclopentene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQUOYDBNQMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
Record name | CYCLOPENTENE | |
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Related CAS |
29300-20-7, 38439-19-9, 25103-85-9 | |
Record name | Cyclopentene, homopolymer, (1E)- | |
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Record name | Cyclopentene, homopolymer, (1Z)- | |
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Record name | Cyclopentene, homopolymer | |
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DSSTOX Substance ID |
DTXSID6029171 | |
Record name | Cyclopentene | |
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Molecular Weight |
68.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclopentene appears as a colorless liquid. Less dense than water and insoluble in water. Flash point below 0 °F. Vapors heavier than air. Inhalation of high concentrations may be narcotic. Used to make rubber and plastics., Liquid, Colorless liquid; [CAMEO] Odor like gasoline; [FAHG] Slightly sweetish odor; [Alfa Aesar MSDS] | |
Record name | CYCLOPENTENE | |
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Record name | Cyclopentene | |
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Boiling Point |
112 °F at 760 mmHg (USCG, 1999) | |
Record name | CYCLOPENTENE | |
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Flash Point |
-30 °F (USCG, 1999) | |
Record name | CYCLOPENTENE | |
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Density |
0.774 (USCG, 1999) - Less dense than water; will float | |
Record name | CYCLOPENTENE | |
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Vapor Pressure |
380.0 [mmHg] | |
Record name | Cyclopentene | |
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Product Name |
Cyclopentene | |
CAS RN |
142-29-0 | |
Record name | CYCLOPENTENE | |
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Record name | Cyclopentene | |
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Record name | CYCLOPENTENE | |
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Record name | Cyclopentene | |
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Record name | Cyclopentene | |
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Record name | CYCLOPENTENE | |
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Melting Point |
-211 °F (USCG, 1999) | |
Record name | CYCLOPENTENE | |
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Retrosynthesis Analysis
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Citations
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